
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, also known as MBOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a member of the butynyl-oxolane class of compounds, which have been shown to possess unique biological properties.
Mécanisme D'action
The exact mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects, including its ability to enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to inhibit the aggregation of beta-amyloid peptides, which can potentially slow the progression of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its ability to selectively enhance the activity of GABA-A receptors, which can lead to the reduction of anxiety and improvement of sleep. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have potential as an anticonvulsant and anxiolytic agent. However, one limitation of using N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide in lab experiments is its limited water solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide, including its potential use as a therapeutic agent for the treatment of anxiety disorders, sleep disorders, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide and its potential side effects. Finally, the development of more effective synthesis methods for N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide could lead to its wider use in scientific research.
Méthodes De Synthèse
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide can be synthesized using a variety of methods, including the reaction of 2-methyloxolane-3-carboxylic acid with 2-methoxyethylamine, followed by the addition of but-2-ynoyl chloride. The resulting product can be purified using column chromatography to obtain pure N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide. Other methods of synthesis include the use of 2-methoxyethylamine hydrochloride and but-2-yn-1-ol.
Applications De Recherche Scientifique
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been shown to have a variety of scientific research applications, including its use as a ligand in the study of GABA-A receptors, which are involved in the regulation of anxiety and sleep. N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has also been shown to have potential as an anticonvulsant and anxiolytic agent. Additionally, N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of the disease.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-5-12(14)13(7-9-15-3)11-6-8-16-10(11)2/h10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHCIUHNZUJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)C1CCOC1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)
![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
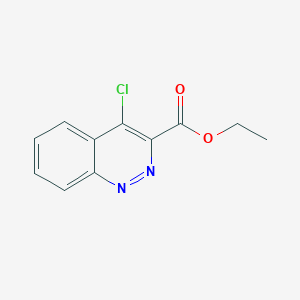
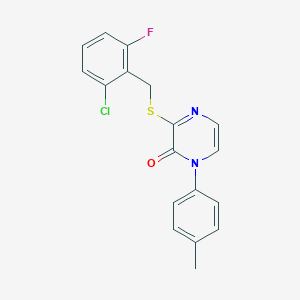

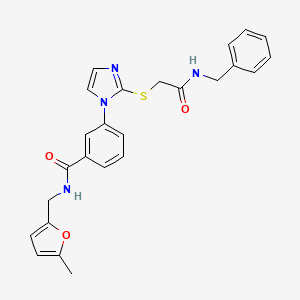
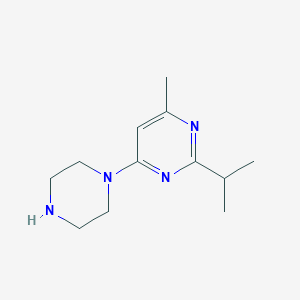
![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
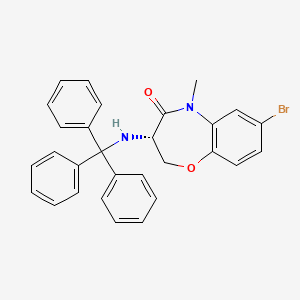
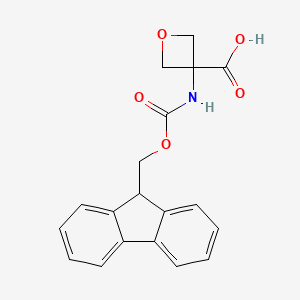
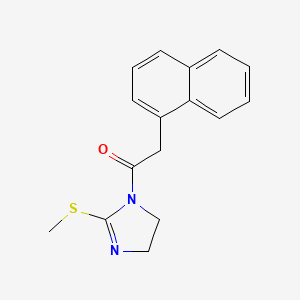
![4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520684.png)
